molecular formula C6H6N2O B032610 2,3,5,6-Tetradeuteriopyridine-4-carboxamide CAS No. 1219799-40-2

2,3,5,6-Tetradeuteriopyridine-4-carboxamide

Cat. No. B032610
M. Wt: 126.15 g/mol
InChI Key: VFQXVTODMYMSMJ-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TDPCA is a derivative of pyridine and is composed of two nitrogen atoms and four carbon atoms, with a molecular weight of 138.14 g/mol1. It is a colorless, odorless, crystalline solid that is soluble in water and ethanol, and has a melting point of 147-148°C1.



Synthesis Analysis

The synthesis of TDPCA and similar compounds has been explored in scientific research1. For instance, Jayarajan et al. (2019) conducted a study focusing on the water-mediated synthesis of complex carboxamide derivatives1. This research indicates the significance of such compounds in synthetic chemistry, particularly in creating molecules with specific properties for potential applications in material science and pharmaceuticals1.



Molecular Structure Analysis

TDPCA is a derivative of pyridine, which is a basic heterocyclic organic compound1. It has a benzene-like six-membered ring structure with two nitrogen atoms and four carbon atoms1.



Chemical Reactions Analysis

TDPCA and its structurally similar compounds have been studied for their chemical reactions1. For example, Tada and Yokoi (1989) explored the modification of pyridine-3-carboxamide, a compound structurally similar to TDPCA, by radical substitution1. This study contributes to the understanding of chemical reactions and mechanisms that such compounds can undergo, potentially leading to new ways of modifying or synthesizing derivative compounds for various scientific applications1.



Physical And Chemical Properties Analysis

TDPCA is a colorless, odorless, crystalline solid1. It is soluble in water and ethanol, and has a melting point of 147-148°C1. Its molecular weight is 138.14 g/mol1.


Scientific Research Applications

1. Synthesis and Computational Analysis

Jayarajan et al. (2019) conducted a study focusing on the synthesis of similar compounds to 2,3,5,6-Tetradeuteriopyridine-4-carboxamide. They explored the water-mediated synthesis of complex carboxamide derivatives, employing computational chemistry methods to analyze their properties. This research indicates the significance of such compounds in synthetic chemistry, particularly in creating molecules with specific properties for potential applications in material science and pharmaceuticals (Jayarajan et al., 2019).

2. Metal Complex Studies

Chapman, Stephens, and Vagg (1981) investigated metal complexes of sterically hindered bis-picolinamide ligands, closely related to 2,3,5,6-Tetradeuteriopyridine-4-carboxamide. Their study offers insights into the complexing abilities of such compounds with various metals, which is critical in understanding their potential applications in coordination chemistry and catalysis (Chapman, Stephens, & Vagg, 1981).

3. Radical Substitution Reactions

Tada and Yokoi (1989) explored the modification of pyridine-3-carboxamide, a compound structurally similar to 2,3,5,6-Tetradeuteriopyridine-4-carboxamide, by radical substitution. This study contributes to the understanding of chemical reactions and mechanisms that such compounds can undergo, potentially leading to new ways of modifying or synthesizing derivative compounds for various scientific applications (Tada & Yokoi, 1989).

4. Antitumor Activity Studies

Stevens et al. (1984) researched the synthesis and chemistry of imidazotetrazine derivatives, which share a carboxamide group with 2,3,5,6-Tetradeuteriopyridine-4-carboxamide. Their focus on antitumor agents highlights the potential of carboxamide derivatives in medicinal chemistry, particularly in developing new anticancer drugs (Stevens et al., 1984).

Safety And Hazards

TDPCA is intended for research use only and is not for human or veterinary use1. The exact safety and hazards associated with TDPCA are not clearly defined in the available literature.


properties

IUPAC Name

2,3,5,6-tetradeuteriopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQXVTODMYMSMJ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1C(=O)N)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isonicotinamide-d4

Synthesis routes and methods I

Procedure details

(0.0051 g, 0.0119 mmol) of the platinum complex, prepared as in Example 1, was stirred with 4-cyanopyridine (2.0 g, 0.019 mol) and 0.75 ml (0.042 mol) of water and 10 ml tetrahydrofuran and the mixture heated under reflux for 4 hours. After cooling the liquids were removed using a rotary evaporator to give pyridine 4-carboxamide (2.12 g) corresponding to 90% yield.
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2 g
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0.75 mL
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10 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

As to preparative methods for these compounds, cyanopyridines have frequently been hydrolyzed in batch and continuous processes with catalytic to stoichiometric excesses of a base. A majority of the methods reported have been batch processes. For example, 4-cyanopyridine in the presence of sodium hydroxide at a molar ratio of 1:(0.03-0.075) and at 120°-170° C. is reported to give isonicotinamide. See U.S.S.R. SU 1,553,531 (1990); CA:113:78174f (1990). Similarly, 2-cyanopyridine is reported to react with sodium hydroxide at a molar ratio of 1:(0.03-0.20) and at temperatures ranging from 100°-130° C. to give 2-picolinamide. See U.S.S.R. SU 1,553,530 (1990); CA:113:78173e (1990). With a molar ratio of 4-cyanopyridine:sodium hydroxide of 1:(1.5-1.75) and a hydrolysis temperature of 50°-80° C., the reported hydrolysis product was isonicotinic acid. See U.S.S.R. SU 1,288,183; CA:106:176187n (1987). The hydrolysis of 3-cyanopyridine with excess ammonia at 107°-109° C. for 12 hours was reported to give mixtures of nicotinamide and niacin. See J. Am Chem. Soc. 65, at pages 2256-7 (1943). In still another variation, the hydrolysis of 3-cyanopyridine has been reported with a polymeric base, Dowex 1X4 (in the hydroxide form), to yield nicotinamide. See Dutch Patent Application No. 7706612-A; CA:90:186814e. U.S. Pat. No. 4,314,064 describes the continuous hydrolysis of 3-cyanopyridine with 0.3 to 3.0 moles of an alkali metal hydroxide for each 100 moles of cyanopyridine at pressures of between 3 to 20 bars and with heating or cooling to maintain the prescribed reaction temperature. Similarly, 3-cyanopyridine is reported to react in a continuous process with aqueous ammonia at a molar ratio of 1:0.5 and a contact time of 40-50 minutes at 200°-260° C. to give nicotinamide. See Journal of Applied Chemistry of the USSR (English Translation: 45:2716-2718 (1972).
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cyanopyridines
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( 0.03-0.075 )
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Synthesis routes and methods V

Procedure details

To a solution of N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-formylphenyl)-6-(piperidin-1-yl)isonicotinamide (0.2 g, 0.45 mmol) in methanol (12 mL), dimethyl amine (2.6 mL, 4.5 mmol, 2M solution in THF) and acetic acid (0.02 g, 0.45 mmol) were added and reaction mass stirred at rt for 90 min. Then reaction mass was cooled to 0° C. and sodium cyanoborohydride (0.056 g, 0.9 mmol) was added. Reaction stirred at 0° C. for 2 h and then stirred at rt for overnight. On completion, solvent was removed under reduced pressure, residue treated with water and extracted with ethyl acetate. Combined ethyl acetate layers were dried over sodium sulfate and concentrated under reduced pressure to afford crude material which was purified by column chromatography over silica gel obtaining N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-((dimethylamino)methyl)phenyl)-6-piperidin-1-yl)isonicotinamide as light green solid (0.173 g, 79%).
Name
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-formylphenyl)-6-(piperidin-1-yl)isonicotinamide
Quantity
0.2 g
Type
reactant
Reaction Step One
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2.6 mL
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reactant
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0.02 g
Type
reactant
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12 mL
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solvent
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0.056 g
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reactant
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Yield
79%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetradeuteriopyridine-4-carboxamide
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2,3,5,6-Tetradeuteriopyridine-4-carboxamide
Reactant of Route 5
2,3,5,6-Tetradeuteriopyridine-4-carboxamide
Reactant of Route 6
2,3,5,6-Tetradeuteriopyridine-4-carboxamide

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